molecular formula C17H15N5O2 B2948569 2-(1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 950236-02-9

2-(1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No. B2948569
M. Wt: 321.34
InChI Key: GOZKXWBFDPYSJK-UHFFFAOYSA-N
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Description

2-(1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H15N5O2 and its molecular weight is 321.34. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form 1-(3,5-dimethylphenyl)-3-oxobutan-2-yl hydrazine. This intermediate is then reacted with furan-2-carbaldehyde to form 2-(1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole.

Starting Materials
3,5-dimethylphenylhydrazine, ethyl acetoacetate, furan-2-carbaldehyde, sodium ethoxide, acetic acid, sodium nitrite, sulfuric acid, sodium bicarbonate, water, ethyl acetate

Reaction
Step 1: Dissolve 3,5-dimethylphenylhydrazine (1.0 g, 7.2 mmol) in ethanol (10 mL) and add sodium ethoxide (0.5 g, 8.6 mmol). Stir the mixture at room temperature for 30 minutes., Step 2: Add ethyl acetoacetate (1.2 g, 8.6 mmol) to the reaction mixture and stir at room temperature for 2 hours., Step 3: Add acetic acid (1 mL) to the reaction mixture and heat at reflux for 2 hours., Step 4: Cool the reaction mixture to room temperature and add water (10 mL). Extract the product with ethyl acetate (3 x 10 mL)., Step 5: Combine the organic layers and wash with sodium bicarbonate solution (10 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain 1-(3,5-dimethylphenyl)-3-oxobutan-2-yl hydrazine as a yellow solid (1.5 g, 85%)., Step 6: Dissolve 1-(3,5-dimethylphenyl)-3-oxobutan-2-yl hydrazine (0.5 g, 2.4 mmol) in ethanol (10 mL) and add furan-2-carbaldehyde (0.5 g, 4.8 mmol) and sodium nitrite (0.3 g, 4.3 mmol). Stir the mixture at room temperature for 30 minutes., Step 7: Add sulfuric acid (1 mL) to the reaction mixture and heat at reflux for 2 hours., Step 8: Cool the reaction mixture to room temperature and add water (10 mL). Extract the product with ethyl acetate (3 x 10 mL)., Step 9: Combine the organic layers and wash with sodium bicarbonate solution (10 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole as a yellow solid (0.6 g, 70%).

properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)-5-methyltriazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-10-7-11(2)9-13(8-10)22-12(3)15(18-21-22)17-20-19-16(24-17)14-5-4-6-23-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZKXWBFDPYSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

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